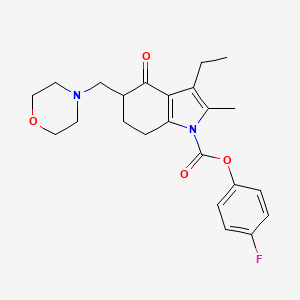

4-Fluorophenyl Carbamic Acid Molindone Ester

Beschreibung

4-Fluorophenyl Carbamic Acid Molindone Ester is a carbamate derivative featuring a 4-fluorophenyl group linked to a molindone (a tetrahydroisoquinoline derivative) via a carbamic acid ester bond. Carbamates are widely utilized in medicinal chemistry due to their stability and ability to act as prodrugs or enzyme inhibitors. The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, making this compound a candidate for central nervous system (CNS) targeting, similar to molindone’s antipsychotic applications .

Eigenschaften

Molekularformel |

C23H27FN2O4 |

|---|---|

Molekulargewicht |

414.5 g/mol |

IUPAC-Name |

(4-fluorophenyl) 3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-4-oxo-6,7-dihydro-5H-indole-1-carboxylate |

InChI |

InChI=1S/C23H27FN2O4/c1-3-19-15(2)26(23(28)30-18-7-5-17(24)6-8-18)20-9-4-16(22(27)21(19)20)14-25-10-12-29-13-11-25/h5-8,16H,3-4,9-14H2,1-2H3 |

InChI-Schlüssel |

FXBLFTNHOQAOEE-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(N(C2=C1C(=O)C(CC2)CN3CCOCC3)C(=O)OC4=CC=C(C=C4)F)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isorosmanol can be synthesized through the oxidation of carnosic acid, another diterpene found in rosemary. The process involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to yield isorosmanol .

Industrial Production Methods: Industrial production of isorosmanol typically involves the extraction of rosemary leaves followed by purification processes. The leaves are subjected to solvent extraction, and the resulting extract is purified using chromatographic techniques to isolate isorosmanol .

Types of Reactions:

Oxidation: Isorosmanol undergoes oxidation reactions to form various derivatives, including orthoquinones.

Reduction: It can be reduced to form less oxidized diterpenes.

Substitution: Isorosmanol can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride.

Major Products:

Oxidation Products: Orthoquinones and other oxidized derivatives.

Reduction Products: Less oxidized diterpenes.

Wissenschaftliche Forschungsanwendungen

Isorosmanol has a wide range of scientific research applications:

Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.

Biology: Investigated for its neuroprotective effects and potential in treating neurodegenerative diseases.

Medicine: Explored for its potential therapeutic effects in Alzheimer’s disease and other cognitive disorders.

Industry: Utilized as a natural antioxidant in food preservation and cosmetics

Wirkmechanismus

Isorosmanol exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents lipid peroxidation, thereby protecting cells from oxidative stress. The compound also promotes the redistribution of filamentous actin and increases the expression of neurofilaments, contributing to its neurotrophic effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Solubility data from the *Handbook of Aqueous Solubility Data .

Key Observations :

- Halogen Effects: The 4-fluorophenyl group in the target compound improves lipophilicity compared to non-fluorinated analogs.

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in enhances chemical stability but reduces solubility due to increased hydrophobicity .

- Ester Group Influence : Ethyl and methyl esters () generally offer higher solubility than bulky tert-butyl esters (), which prioritize metabolic stability .

Solubility and Stability Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.